molecular formula C9H16O B3379062 [2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol CAS No. 1512143-99-5

[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol

Cat. No.: B3379062
CAS No.: 1512143-99-5
M. Wt: 140.22
InChI Key: YOOFKXBZIMIVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol: is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol This compound is characterized by its unique structure, which includes two cyclopropyl rings and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropylcarbinol with 2-methylcyclopropylcarbinol under specific conditions to form the desired product . The reaction conditions often include the use of strong bases and catalysts to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis . This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halides, esters.

Scientific Research Applications

[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signal transduction pathways , influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methylcyclopropane: A simpler compound with a single cyclopropyl ring.

    Cyclopropylmethanol: Contains a cyclopropyl ring and a methanol group but lacks the additional methyl groups.

Uniqueness

[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol is unique due to its dual cyclopropyl rings and the presence of both methyl and methanol groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[2-methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(3-4-8)9(2)5-7(9)6-10/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOFKXBZIMIVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2(CC2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol
Reactant of Route 2
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol
Reactant of Route 3
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol
Reactant of Route 4
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol
Reactant of Route 5
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol
Reactant of Route 6
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol

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